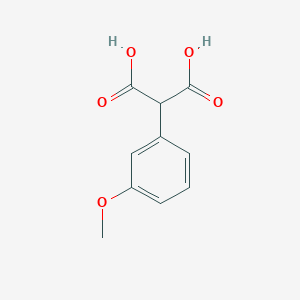

2-(3-Methoxyphenyl)propanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(3-Methoxyphenyl)propanedioic acid involves the reaction of appropriate starting materials. While there are variations in synthetic routes, one common method includes the esterification of malonic acid with 3-methoxybenzyl alcohol, followed by hydrolysis to yield the desired product .

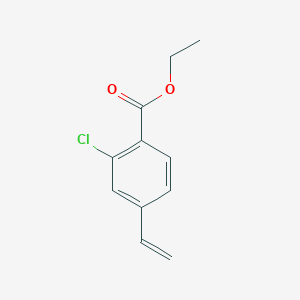

Molecular Structure Analysis

The compound’s molecular structure consists of a malonic acid core (propanedioic acid) with a 3-methoxyphenyl group attached. The 3-methoxyphenyl moiety contributes to its aromatic character and influences its chemical properties .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Coumarins : 2- [(2-Nitrophenyl) methylene] propanedioic acids were converted to coumarins by heating with copper powder in quinoline, showing the utility of propanedioic acid derivatives in the synthesis of complex organic compounds (Oda et al., 1987).

Structure Elucidation and Derivative Formation : The structure of (Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid was established, and its derivative was formed through stereoselective hydroboration/oxidation, highlighting the compound's potential for chemical transformations (Stomberg et al., 1994).

Biotransformation to Methacrylic Acid : An integrated process involving the bioconversion of 2-methyl-1,3-propanediol to methacrylic acid through oxidative biotransformation and catalytic dehydration was developed, demonstrating the compound's potential in industrial applications (Pyo et al., 2012).

Biological Activities and Applications

Antioxidant Activities : Compounds derived from 2-methoxyphenyl propanediol showed antioxidant activities against induced impairment in PC12 cells and demonstrated DPPH radical-scavenging activities, indicating potential therapeutic applications (Mei et al., 2009).

Anticancer Properties : Derivatives of 2-methoxyphenyl propanediol, such as adamantane acid esters, displayed significant cytotoxicity against epithelial human carcinoma cell lines and caused depolymerization of the microtubule network in tumor cells, suggesting potential in cancer treatment (Zefirov et al., 2017).

Chemopreventive Potential : 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives exhibited chemopreventive properties against colon and tongue cancers, highlighting its potential as a chemopreventive drug for various types of cancer (Curini et al., 2006).

properties

IUPAC Name |

2-(3-methoxyphenyl)propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-7-4-2-3-6(5-7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBGAUXIRCRRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

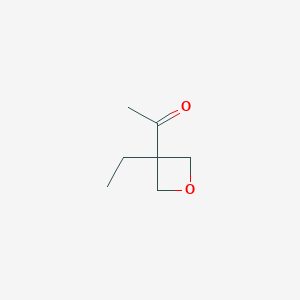

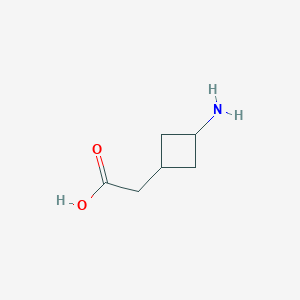

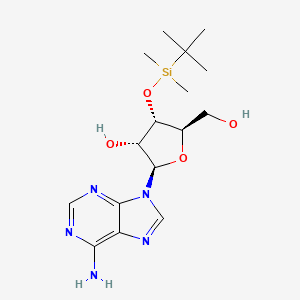

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)

![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)

![tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate](/img/structure/B1403211.png)

![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)